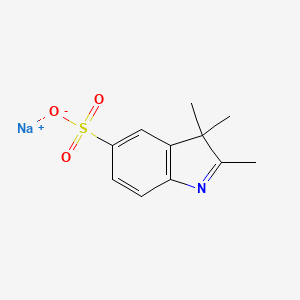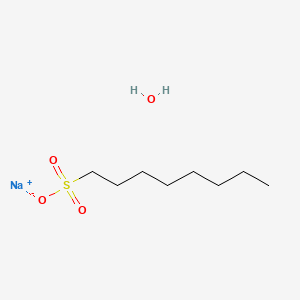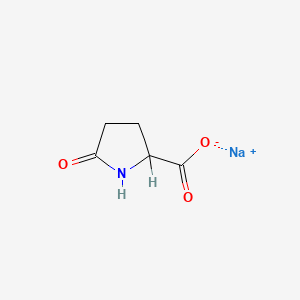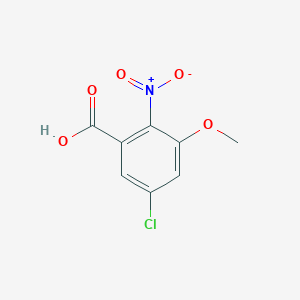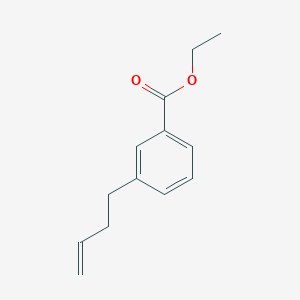
Ethyl 3-(but-3-enyl)benzoate
Descripción general
Descripción
Ethyl 3-(but-3-enyl)benzoate is an organic compound belonging to the family of benzoates. It is characterized by its ester functional group, which is derived from benzoic acid and an alcohol. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Aplicaciones Científicas De Investigación
Ethyl 3-(but-3-enyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for Ethyl 3-(but-3-enyl)benzoate was not found, safety data sheets for similar compounds like ethyl benzoate suggest precautions such as avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and storing in a well-ventilated place .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-(but-3-enyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The ester functional group in this compound can undergo hydrolysis, catalyzed by esterases, to produce the corresponding alcohol and acid . This interaction is crucial in metabolic pathways where esters are broken down. Additionally, this compound may interact with proteins involved in lipid metabolism, given its structural similarity to other lipid-like molecules.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis products of this compound can act as signaling molecules, modulating pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression and cellular responses. Furthermore, this compound may impact cellular metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them. For example, this compound may inhibit esterases, preventing the hydrolysis of other ester compounds . This inhibition can lead to an accumulation of ester substrates, affecting metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade into its hydrolysis products . This degradation can alter its biological activity and long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects . Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and cellular damage. These threshold effects are crucial for determining safe dosage levels in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by esterases to produce the corresponding alcohol and acid . These metabolites can enter different metabolic pathways, such as the beta-oxidation pathway for fatty acids . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be localized to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria . This localization is influenced by targeting signals or post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound can affect its activity and function, as different compartments provide distinct microenvironments for biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(but-3-enyl)benzoate typically involves the esterification of benzoic acid with an alcohol in the presence of an acid catalyst. One common method involves the use of sulfuric acid or a cation exchange resin as a catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the synthesis of ethyl benzoate derivatives can be optimized using integrated batch reactive distillation columns. This method enhances the conversion efficiency and purity of the product by maintaining the reactants in the reaction zone and minimizing the need for excess alcohol .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(but-3-enyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Comparación Con Compuestos Similares
Ethyl benzoate: A simpler ester derived from benzoic acid and ethanol.
Methyl benzoate: An ester derived from benzoic acid and methanol.
Butyl benzoate: An ester derived from benzoic acid and butanol.
Uniqueness: Ethyl 3-(but-3-enyl)benzoate is unique due to the presence of the but-3-enyl group, which imparts distinct chemical and physical properties compared to other benzoate esters.
Propiedades
IUPAC Name |
ethyl 3-but-3-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-5-7-11-8-6-9-12(10-11)13(14)15-4-2/h3,6,8-10H,1,4-5,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQZPSZAZDMFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641152 | |
| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-84-2 | |
| Record name | Ethyl 3-(3-buten-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


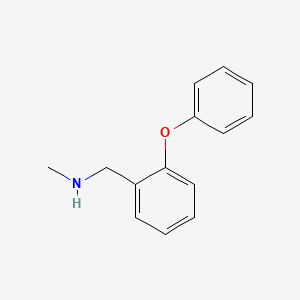
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
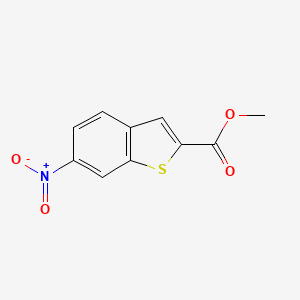
![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)
